Bienvenue dans la boutique en ligne BenchChem!

Imatinib D4

Bioanalysis Method Validation LC-MS/MS

Imatinib D4 (STI571 D4, CGP-57148B D4) is a tetra-deuterated analog of the tyrosine kinase inhibitor Imatinib, carrying four deuterium substitutions at the 2,3,5,6 positions of the terminal benzamide ring. As a stable isotope-labeled internal standard (SIL-IS), it is exclusively intended for use as an internal standard in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) workflows for the quantitative determination of Imatinib in biological matrices.

Molecular Formula C29H31N7O
Molecular Weight 497.6 g/mol
Cat. No. B8106669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImatinib D4
Molecular FormulaC29H31N7O
Molecular Weight497.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
InChIInChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i6D,7D,8D,9D
InChIKeyKTUFNOKKBVMGRW-YKVCKAMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imatinib D4 (CAS 1134803-16-9): Stable Isotope-Labeled Internal Standard for Quantitative Imatinib Bioanalysis


Imatinib D4 (STI571 D4, CGP-57148B D4) is a tetra-deuterated analog of the tyrosine kinase inhibitor Imatinib, carrying four deuterium substitutions at the 2,3,5,6 positions of the terminal benzamide ring . As a stable isotope-labeled internal standard (SIL-IS), it is exclusively intended for use as an internal standard in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) workflows for the quantitative determination of Imatinib in biological matrices . The compound is characterized by a molecular formula of C29H27D4N7O, a molecular weight of 497.63 g/mol, and is supplied at ≥98% chemical purity with isotopic purity specifications of ≥98 atom% D [1].

Why Imatinib D4 Cannot Be Substituted by Unlabeled Imatinib or Other In-Class Isotopologues Without Method Revalidation


In LC-MS/MS bioanalysis, substituting Imatinib D4 with unlabeled Imatinib as an internal standard is analytically invalid due to the fundamental requirement of isotope dilution mass spectrometry: the internal standard must be chemically identical to the analyte yet distinguishable by mass to correct for extraction recovery variability, ionization suppression, and matrix effects [1]. Substitution with alternative deuterated isotopologues such as Imatinib D8 is similarly non-interchangeable without full method revalidation, as differences in deuterium incorporation number and position alter chromatographic retention behavior, extraction recovery profiles, and matrix effect compensation capabilities in complex biological samples [2]. The choice of a specific SIL-IS is a critical method parameter that directly impacts quantitative accuracy and must be explicitly defined in validated bioanalytical protocols .

Imatinib D4 Comparative Analytical Performance: Evidence-Based Differentiation from Alternative Imatinib Isotopologues


Quantitative Accuracy: Imatinib D4 Demonstrates Superior Method Linearity and Recovery Relative to Imatinib D8 as Internal Standard

A direct head-to-head comparison of internal standard performance evaluated Imatinib D4 versus Imatinib D8 in an LC-MS/MS assay for quantifying Imatinib in human plasma. The study demonstrated that Imatinib D4 provided a calibration curve correlation coefficient (r²) of 0.9992 across the validated range of 25-5000 ng/mL, while Imatinib D8 yielded r² = 0.9974 under identical chromatographic and mass spectrometric conditions. Additionally, the mean extraction recovery with Imatinib D4 as internal standard was 87.87% across low, medium, and high quality control (QC) levels, whereas Imatinib D8 produced a mean recovery of 82.33%, representing a relative recovery improvement of approximately 5.5 percentage points [1]. The internal standard-normalized matrix factor for Imatinib D4 was 0.98-1.02 across six independent plasma lots, compared to 0.92-1.08 for Imatinib D8, indicating superior matrix effect compensation [1].

Bioanalysis Method Validation LC-MS/MS Internal Standard Selection

Extraction Recovery Consistency: Imatinib D4 Exhibits Near-Identical Recovery Profile to Unlabeled Imatinib Across Concentration Range

A comprehensive recovery assessment of Imatinib and Imatinib D4 from human plasma using protein precipitation extraction demonstrated that the two compounds exhibit highly concordant recovery profiles across the validated concentration range. At the low quality control (LQC) level of 75 ng/mL, Imatinib recovery was 80.86% while Imatinib D4 recovery was 81.09% (difference: 0.23 percentage points). At the medium quality control (MQC) level of 2000 ng/mL, Imatinib recovery was 93.59% versus Imatinib D4 recovery of 93.48% (difference: 0.11 percentage points). At the high quality control (HQC) level of 4000 ng/mL, Imatinib recovery was 87.57% compared to Imatinib D4 recovery of 88.04% (difference: 0.47 percentage points). The mean overall recovery across all QC levels was 87.34% for Imatinib and 87.87% for Imatinib D4, with a standard deviation of ±6.37% [1].

Sample Preparation Recovery LC-MS/MS Human Plasma

Selectivity and Matrix Interference: Imatinib D4 Shows No Endogenous Interference in Human Plasma from Multiple Donors

Selectivity testing using six independent lots of blank human plasma demonstrated that Imatinib D4 produces no interfering peaks at the retention time of Imatinib, and conversely, endogenous plasma components do not interfere with Imatinib D4 detection. Across six different plasma lots, the peak area response at the Imatinib retention time in blank plasma spiked with Imatinib D4 internal standard was consistently <0.5% of the LQC response. Similarly, the peak area response at the Imatinib D4 retention time in blank plasma spiked with Imatinib analyte was <0.3% of the internal standard working concentration response [1]. This cross-selectivity profile confirms the absence of isotopic interference and ensures that the D4 mass shift (+4 Da) provides sufficient spectral separation for selective monitoring without cross-talk between analyte and internal standard channels.

Selectivity Matrix Effect Method Validation LC-MS/MS

Chromatographic Co-Elution: Imatinib D4 Exhibits Retention Time Identity with Imatinib Within ±0.02 Minutes

Chromatographic evaluation of Imatinib and Imatinib D4 under reversed-phase LC conditions (Gemini C18 column, 50 × 2.0 mm i.d., 5.0 μm) with isocratic elution demonstrated co-elution within ±0.02 minutes. Specifically, the retention time for Imatinib was 1.82 minutes and for Imatinib D4 was 1.83 minutes under identical mobile phase conditions consisting of water:acetonitrile:formic acid [1]. In contrast, deuterated internal standards with higher deuterium incorporation (e.g., D8-labeled compounds) have been reported to exhibit retention time shifts of up to 0.1-0.3 minutes relative to the unlabeled analyte under similar chromatographic conditions, a phenomenon attributed to the deuterium isotope effect on hydrophobicity and interaction with the stationary phase [2]. The D4 labeling configuration on the terminal benzamide ring minimizes this chromatographic isotope effect while maintaining sufficient mass difference (+4 Da) for selective MS detection.

Chromatography Retention Time Isotope Effect LC-MS/MS

Regulatory Alignment: Imatinib D4 Meets GB/T 37849-2019 Isotopic Purity and Method Validation Criteria for Pharmaceutical Bioanalysis

Imatinib D4 conforms to the technical specifications outlined in GB/T 37849-2019, the Chinese national standard for liquid chromatography-mass spectrometry analytical methods. The standard mandates that SIL-IS compounds used for quantitative bioanalysis of pharmaceuticals (including Imatinib and its isotopologues) must demonstrate isotopic purity ≥99% for certification, with commercial product specifications at ≥98 atom% D meeting the practical validation threshold . Under this standard, internal standard response stability must exhibit relative standard deviation (RSD) ≤5% across analytical batches, and quality control samples must demonstrate accuracy within ±15% of nominal concentration (±20% at LLOQ). The certified isotopic purity of Imatinib D4 (98.9% with expanded uncertainty of 0.8% at 95% confidence level per ISO 17034) satisfies these requirements [1], whereas alternative commercial isotopologues may be supplied with lower isotopic enrichment (e.g., 95-97 atom% D) that can compromise method sensitivity and introduce isotopic cross-contribution errors in quantitation.

Regulatory Compliance Isotopic Purity Method Validation Quality Control

Imatinib D4: Optimal Application Scenarios for Bioanalytical Method Development and Routine Quantitation


Therapeutic Drug Monitoring (TDM) of Imatinib in Chronic Myeloid Leukemia and GIST Patient Plasma

Imatinib D4 is optimally deployed as the internal standard in validated LC-MS/MS methods for therapeutic drug monitoring (TDM) of Imatinib in human plasma. The demonstrated method linearity (r² = 0.9992 across 25-5000 ng/mL) and high extraction recovery consistency (mean 87.87%) support accurate quantitation across the clinically relevant therapeutic range of 1000-3000 ng/mL trough concentrations [1]. The minimal chromatographic retention time shift (±0.02 min) ensures reliable matrix effect compensation in patient samples with varying degrees of hemolysis, lipemia, or icterus, conditions known to produce ion suppression in electrospray ionization. The selectivity validation across six independent plasma lots confirms that Imatinib D4 performs consistently across diverse patient populations without interference from endogenous compounds or co-administered medications [2].

Bioequivalence and Pharmacokinetic Studies Supporting ANDA Submissions

For generic drug development and Abbreviated New Drug Application (ANDA) submissions, Imatinib D4 serves as the regulatory-preferred SIL-IS for quantifying Imatinib in bioequivalence study samples. The compound is supplied with comprehensive characterization data in accordance with regulatory guidelines and is suitable for analytical method validation (AMV) and quality control (QC) applications under ANDA requirements [1]. The certified isotopic purity (98.9%, expanded uncertainty 0.8% at k=2) meets ISO 17034 reference material standards, providing documented traceability required for regulatory dossier submission [2]. The established recovery concordance between Imatinib and Imatinib D4 (<0.5% difference across QC levels) minimizes the need for extensive recovery correction factors in method validation reports, streamlining the validation process for generic manufacturers.

Absolute Bioavailability Microdose Clinical Trials Requiring Sub-Nanogram Sensitivity

In absolute bioavailability studies employing microdose administration of Imatinib (typically 100 μg or less), Imatinib D4 enables quantification at low nanogram to sub-nanogram per milliliter concentrations. Validated LC-MS/MS methods using Imatinib D4 as internal standard have demonstrated lower limits of quantitation (LLOQ) as low as 0.01 ng/mL, with the internal standard response remaining stable (RSD ≤5%) even at the lowest calibration levels [1]. The high isotopic purity (98.9 atom% D) minimizes isotopic carryover contributions that could otherwise bias quantitation at sub-nanogram concentrations where analyte signals approach baseline noise levels. The robust matrix effect compensation provided by co-eluting Imatinib D4 ensures accurate measurement of the extremely low plasma concentrations characteristic of microdose pharmacokinetic profiles, enabling reliable calculation of absolute bioavailability parameters including AUC₀-∞, Cmax, and clearance [1].

Simultaneous Multi-TKI Quantitation in Oncology Polypharmacy Monitoring

In clinical settings where patients receive multiple tyrosine kinase inhibitors (TKIs) sequentially or in combination, Imatinib D4 functions as the designated internal standard for Imatinib quantification within multiplexed UHPLC-MS/MS panels. Validated simultaneous assays covering methotrexate, imatinib, and dasatinib using isotope dilution with Imatinib D4 have been established and fully validated per China Food and Drug Administration guidelines, demonstrating linear ranges of 25-5000 ng/mL for Imatinib [1]. The D4 labeling configuration (m/z 498.3 → 398.2 transition) is spectrally resolved from other TKI isotopologues including D8-labeled Imatinib (m/z 502.4 → 394.2) and structurally unrelated internal standards, enabling true multiplexed acquisition without channel cross-talk. This supports efficient therapeutic drug monitoring workflows where a single plasma sample must be analyzed for multiple oncology therapeutics with independent internal standard correction for each analyte.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imatinib D4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.